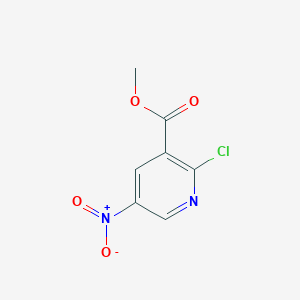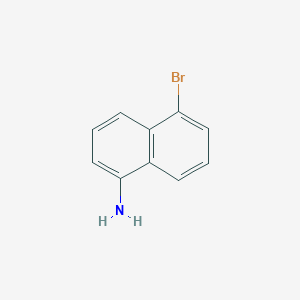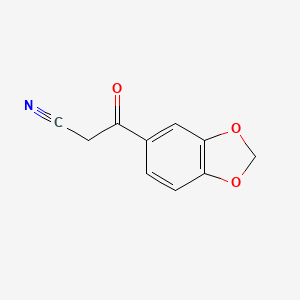
7-bromo-1H-indazol-6-amine
Overview
Description
7-Bromo-1H-indazol-6-amine is a heterocyclic compound belonging to the indazole family. Indazoles are nitrogen-containing heterocycles known for their diverse biological activities and medicinal properties. The presence of a bromine atom at the 7th position and an amino group at the 6th position of the indazole ring makes this compound a compound of interest in various scientific research fields .
Mechanism of Action
Target of Action
The primary targets of 7-bromo-1H-indazol-6-amine are CHK1 and CHK2 kinases , and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in the treatment of diseases such as cancer .
Mode of Action
This compound acts by inhibiting, regulating, and/or modulating these kinases . This interaction with its targets leads to changes in the cellular processes regulated by these kinases, which can have therapeutic effects in the treatment of diseases such as cancer .
Biochemical Pathways
The compound affects the biochemical pathways regulated by CHK1, CHK2, and h-sgk . The downstream effects of this interaction can include the inhibition of cell proliferation and the induction of cell death, which can be beneficial in the treatment of diseases such as cancer .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage . This can result in a reduction in inflammation and pain, improving the quality of life for patients with OA .
Biochemical Analysis
Biochemical Properties
7-bromo-1H-indazol-6-amine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as cyclo-oxygenase-2 (COX-2), which is involved in the inflammatory response . Additionally, this compound interacts with proteins involved in cell signaling pathways, such as the Bcl2 family members and the p53/MDM2 pathway, which are critical for regulating apoptosis and cell cycle . These interactions highlight the compound’s potential as a therapeutic agent for inflammatory and cancer-related conditions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce apoptosis in cancer cells by inhibiting the Bcl2 family proteins and activating the p53/MDM2 pathway . This leads to cell cycle arrest and programmed cell death, making it a potential candidate for anticancer therapy. Additionally, the compound’s interaction with COX-2 suggests its role in reducing inflammation at the cellular level .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and proteins, to inhibit or activate their functions. For example, the compound’s inhibition of COX-2 involves binding to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Similarly, its interaction with the p53/MDM2 pathway involves binding to the MDM2 protein, leading to the stabilization and activation of the p53 tumor suppressor protein . These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time in laboratory settings are critical for its application in research and therapy. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of COX-2 activity and continuous induction of apoptosis in cancer cells . These findings suggest that the compound can maintain its biochemical activity over extended periods, making it suitable for long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing inflammation and inducing apoptosis in cancer cells . At higher doses, toxic or adverse effects may be observed, including potential damage to healthy tissues and organs . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects. Studies have shown that the compound’s anti-inflammatory and anticancer activities are dose-dependent, with higher doses leading to more pronounced effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic reactions, such as oxidation and conjugation . These metabolic processes result in the formation of active metabolites that contribute to the compound’s biological activity. Additionally, this compound may affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . These factors determine the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, and nucleus, through targeting signals and post-translational modifications . For example, the compound’s interaction with the p53/MDM2 pathway occurs primarily in the nucleus, where it stabilizes and activates the p53 protein . Similarly, its inhibition of COX-2 takes place in the cytoplasm, where the enzyme is localized . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-1H-indazol-6-amine typically involves the bromination of 1H-indazole followed by amination. One common method includes the use of 2-azidobenzaldehydes and amines under catalyst-free conditions to form the indazole core . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing cost-effective and scalable reaction conditions. The use of aprotic polar solvents like NMP and DMSO under mild conditions (e.g., 60°C, 2 eq. of hydrazine hydrate, and 1.2 eq. of NaOAc) has been reported for efficient cyclization .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1H-indazol-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Products: Various substituted indazoles depending on the nucleophile used.
Oxidation Products: Indazole oxides.
Reduction Products: Amino derivatives of indazole.
Scientific Research Applications
7-Bromo-1H-indazol-6-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
7-Bromo-4-chloro-1H-indazol-3-amine: Another indazole derivative with similar biological activities.
1H-indazole-3-amine: A simpler indazole compound with diverse pharmacological properties.
Uniqueness: 7-Bromo-1H-indazol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and amino groups allows for versatile chemical modifications and enhances its potential as a pharmacologically active compound .
Properties
IUPAC Name |
7-bromo-1H-indazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKYXCQIJAASSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598306 | |
| Record name | 7-Bromo-1H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139502-26-4 | |
| Record name | 7-Bromo-1H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1286545.png)
